molecular formula C18H9Cl2N3O2S B5334498 3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No.: B5334498
M. Wt: 402.3 g/mol
InChI Key: GQMHXVMJZUTGKI-NTUHNPAUSA-N
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Description

3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as DCTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in cell proliferation, survival, and angiogenesis. This compound has been reported to inhibit the activation of Akt and mTOR, leading to the induction of apoptosis and inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has been reported to have low toxicity in vitro and in vivo. In vitro studies have shown that this compound has no significant effect on the viability of normal cells. In vivo studies have shown that this compound has no significant effect on body weight, organ weight, or hematological parameters. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is its high purity and good yields, which make it suitable for use in various lab experiments. Another advantage is its low toxicity, which makes it a safer alternative to other anticancer drugs. However, one limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of this compound, which makes it difficult to determine the optimal dosage and administration route.

Future Directions

There are several future directions for the study of 3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. One direction is the investigation of its potential as a fluorescent probe for the detection of heavy metal ions in environmental samples. Another direction is the synthesis of novel materials using this compound as a building block for applications in optoelectronics and sensing. In medicinal chemistry, future studies could focus on the optimization of the structure of this compound for improved anticancer activity and the development of novel drug delivery systems. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound are needed to fully understand its potential as an anticancer drug.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 2,4-dichlorobenzaldehyde, 4-nitrothiazole, and malononitrile in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of this compound.

Scientific Research Applications

3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer activity. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and sensing. In environmental science, this compound has been studied for its potential as a fluorescent probe for the detection of heavy metal ions.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2N3O2S/c19-14-4-1-12(16(20)8-14)7-13(9-21)18-22-17(10-26-18)11-2-5-15(6-3-11)23(24)25/h1-8,10H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMHXVMJZUTGKI-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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